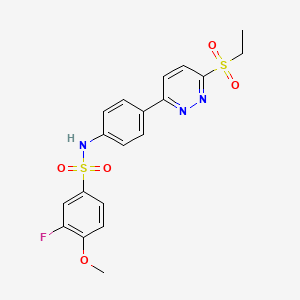
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups including a pyridazine ring, a phenyl ring, a sulfonyl group, and a methoxy group. The presence of these functional groups suggests that this compound could have a variety of chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The pyridazine ring could be formed through a cyclization reaction, while the sulfonyl and methoxy groups could be introduced through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The pyridazine ring and the phenyl ring will contribute to the rigidity of the molecule, while the sulfonyl and methoxy groups could introduce some flexibility .Chemical Reactions Analysis
The chemical reactivity of this compound will be largely determined by the functional groups present in the molecule. The pyridazine ring is a heterocycle that contains two adjacent nitrogen atoms, which could make it reactive towards electrophiles. The sulfonyl group is also typically quite reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, the presence of the sulfonyl and methoxy groups could increase the polarity of the molecule, which could affect its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Some sulfonamide derivatives, including those structurally similar to the given compound, have been investigated for their antitumor properties. Specifically, certain N‐arylsulfonamides have shown promising results in inhibiting tumor cell growth. For instance, the compound N‐(2‐allyl‐2H‐indazol‐6‐yl)‐4‐methoxybenzenesulfonamide demonstrated significant antiproliferative activity against ovarian carcinoma and lung adenocarcinoma cell lines (Abbassi et al., 2014).
Tubulin Polymerization Inhibition
Sulfonamide drugs, similar in structure to the compound , have been shown to bind to the colchicine site of tubulin, inhibiting tubulin polymerization. This property has potential implications in the development of antimitotic agents for cancer therapy. These drugs were observed to induce conformational changes in tubulin, although they did not modulate GTPase activity (Banerjee et al., 2005).
Gene Expression Influence in Cancer Cells
Compounds from sulfonamide-focused libraries have been linked to changes in gene expression in cancer cells. This includes inducing cell cycle arrest and affecting drug-sensitive cellular pathways, which has implications for cancer treatment. Compounds like N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide (E7010) were found to disrupt tubulin polymerization and cause antiproliferative effects (Owa et al., 2002).
Anti-asthmatic Potential
Sulfonamides with a structure akin to the specified compound have been explored for their potential in treating respiratory diseases, particularly asthma. For example, compounds like 2,2-diethyl-3-(7-methyl[1,2,4]triazolo[1,5-b]pyridazin-6-yl)oxypropanesulfonamide showed remarkable anti-asthmatic activity in preclinical models (Kuwahara et al., 1997).
Wirkmechanismus
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific chemical and physical properties. As with any chemical, appropriate safety precautions should be taken when handling it.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-3-fluoro-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O5S2/c1-3-29(24,25)19-11-9-17(21-22-19)13-4-6-14(7-5-13)23-30(26,27)15-8-10-18(28-2)16(20)12-15/h4-12,23H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRKAZDOFKEOII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-cyano-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2472543.png)


![4-ethoxy-3-fluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B2472546.png)
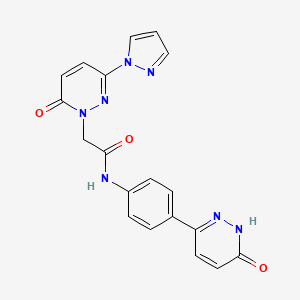
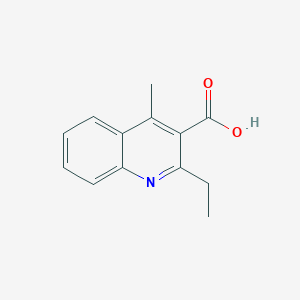
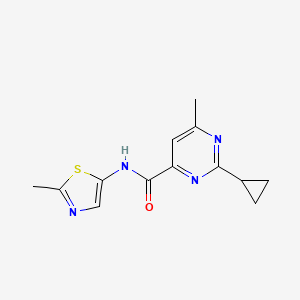
![[3-(2-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2472557.png)
![4',5-Dihydroxy-3-[(2-O-alpha-L-rhamnopyranosyl-beta-D-glucopyranosyl)oxy]-7-[[3-O-beta-D-glucopyranosyl-2-O-(4-hydroxy-trans-cinnamoyl)-beta-D-glucopyranosyl]oxy]flavone](/img/structure/B2472558.png)
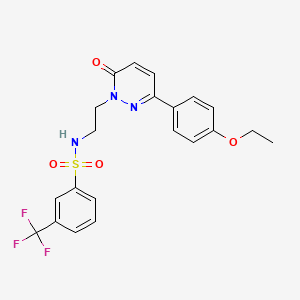
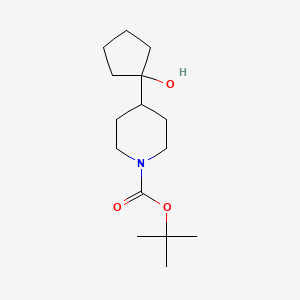

![N-(4-chlorobenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)
